molecular formula C23H27N5O B10989428 N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide

Cat. No.: B10989428
M. Wt: 389.5 g/mol
InChI Key: JIDBOGTUFXHBPQ-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide is a complex organic compound that features a benzimidazole and an indole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both benzimidazole and indole structures within the same molecule suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate to introduce the dimethylaminopropyl group.

    Indole Acetamide Formation: Separately, the indole acetamide can be synthesized by reacting indole with chloroacetic acid in the presence of a base.

    Coupling Reaction: Finally, the benzimidazole derivative and the indole acetamide are coupled together using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially reducing the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted products at the dimethylamino group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. The presence of both benzimidazole and indole moieties suggests potential interactions with biological targets like enzymes and receptors.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Compounds containing benzimidazole and indole structures have been studied for their roles in treating diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole moiety.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide likely involves interactions with various molecular targets. The benzimidazole moiety can interact with DNA and enzymes, while the indole moiety can bind to receptors and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)acetamide: This compound shares the indole acetamide structure but lacks the benzimidazole moiety.

    Benzimidazole derivatives: Compounds like benzimidazole itself or its alkylated derivatives.

    Indole derivatives: Compounds such as indole-3-acetic acid or tryptophan.

Uniqueness

The uniqueness of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide lies in its combined structure of benzimidazole and indole moieties. This dual structure allows it to exhibit a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C23H27N5O/c1-16-25-21-14-18(9-10-22(21)28(16)12-6-11-27(2)3)26-23(29)13-17-15-24-20-8-5-4-7-19(17)20/h4-5,7-10,14-15,24H,6,11-13H2,1-3H3,(H,26,29)

InChI Key

JIDBOGTUFXHBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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